Cas no 69127-09-9 ((2R,3S,4S)-2,3-trans-3,4-trans-3,3',4',5',7-pentahydroxy-4-flavan)

69127-09-9 structure
Nome del prodotto:(2R,3S,4S)-2,3-trans-3,4-trans-3,3',4',5',7-pentahydroxy-4-flavan
(2R,3S,4S)-2,3-trans-3,4-trans-3,3',4',5',7-pentahydroxy-4-flavan Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R,3S,4S)-2,3-trans-3,4-trans-3,3',4',5',7-pentahydroxy-4-flavan
- 5'''-Deoxy-(2R,2'R,3'S,4R)-3,3',4',5',7-Pentahydroxyflavan(4→8)-3,3',4',5,5',7-hexahydroxyflavan
- 5'''-Deoxy-(2R,2'R,3'S,4S)-3,3',4',5',7-Pentahydroxyflavan(4→8)-3,3',4',5,5',7-hexahydroxyflavan
- -all-trans-(-)-robinetinidol-(+)-catechin
- robinetinidol-(4alpha,8)-catechin
- [4,8]-all-trans-(-)-robinetinidol-(+)-catechin
- CHEBI:68333
- 69127-09-9
- (2R,2'R,3S,3'S,4S)-2'-(3,4-dihydroxyphenyl)-2-(3,4,5-trihydroxyphenyl)-3,3',4,4'-tetrahydro-2H,2'H-4,8'-bichromene-3,3',5',7,7'-pentol
- (2R,2'R,3S,3'S,4S)-2'-(3,4-Dihydroxyphenyl)-3,3',4,4'-tetrahydro-2-(3,4,5-trihydroxyphenyl)[4,8'-bi-2H-1-benzopyran]-3,3',5',7,7'-pentol
- DTXSID601101702
- Q27136830
- (2R,2a(2)R,3S,3a(2)S,4S)-2a(2)-(3,4-Dihydroxyphenyl)-3,3a(2),4,4a(2)-tetrahydro-2-(3,4,5-trihydroxyphenyl)[4,8a(2)-bi-2H-1-benzopyran]-3,3a(2),5a(2),7,7a(2)-pentol
-
- Inchi: InChI=1S/C30H26O12/c31-13-2-3-14-23(8-13)41-29(12-6-20(36)26(39)21(37)7-12)27(40)24(14)25-19(35)10-17(33)15-9-22(38)28(42-30(15)25)11-1-4-16(32)18(34)5-11/h1-8,10,22,24,27-29,31-40H,9H2/t22-,24-,27-,28+,29+/m0/s1
- Chiave InChI: XTVOPCAOTUZWHN-NQCZLCCKSA-N
- Sorrisi: C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C=CC(=C4)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Proprietà calcolate
- Massa esatta: 578.14242626g/mol
- Massa monoisotopica: 578.14242626g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 10
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 42
- Conta legami ruotabili: 3
- Complessità: 913
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 221Ų
(2R,3S,4S)-2,3-trans-3,4-trans-3,3',4',5',7-pentahydroxy-4-flavan Letteratura correlata
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
69127-09-9 ((2R,3S,4S)-2,3-trans-3,4-trans-3,3',4',5',7-pentahydroxy-4-flavan) Prodotti correlati
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
